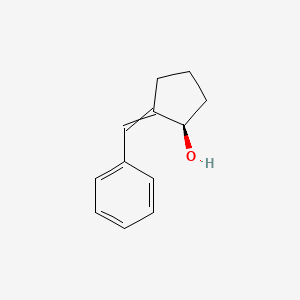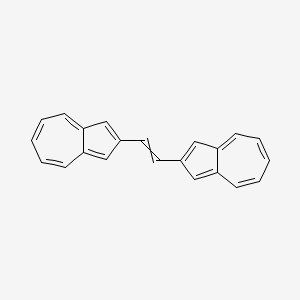
2,2'-(Ethene-1,2-diyl)diazulene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Ethene-1,2-diyl)diazulene is an organic compound characterized by the presence of two azulene units connected by an ethene bridge. Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color, which contrasts with the colorless nature of its isomer, naphthalene. The ethene bridge in 2,2’-(Ethene-1,2-diyl)diazulene introduces conjugation between the two azulene units, potentially altering its electronic properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethene-1,2-diyl)diazulene typically involves the coupling of two azulene units via an ethene bridge. One common method is the McMurry reaction, which involves the reductive coupling of carbonyl compounds using titanium reagents. For instance, the reaction of azulene-1-carbaldehyde with titanium tetrachloride and zinc-copper couple in THF can yield 2,2’-(Ethene-1,2-diyl)diazulene .
Industrial Production Methods
While specific industrial production methods for 2,2’-(Ethene-1,2-diyl)diazulene are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing scalable purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2,2’-(Ethene-1,2-diyl)diazulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the azulene rings, leading to halogenated or alkylated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Azulenequinones
Reduction: Dihydroazulenes
Substitution: Halogenated or alkylated azulenes
科学的研究の応用
2,2’-(Ethene-1,2-diyl)diazulene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 2,2’-(Ethene-1,2-diyl)diazulene depends on its specific application. In biological systems, it may interact with cellular components through π-π stacking interactions, hydrogen bonding, or other non-covalent interactions. These interactions can influence cellular pathways and molecular targets, leading to various biological effects. For example, its anti-inflammatory activity may involve the inhibition of pro-inflammatory enzymes or signaling pathways .
類似化合物との比較
Similar Compounds
2,2’-(Ethyne-1,2-diyl)dianiline: Similar structure but with an ethyne bridge instead of an ethene bridge.
2,2’-(Ethane-1,2-diyl)dianiline: Similar structure but with an ethane bridge instead of an ethene bridge.
Azulene: The parent compound without the ethene bridge.
Uniqueness
2,2’-(Ethene-1,2-diyl)diazulene is unique due to the conjugation introduced by the ethene bridge, which can significantly alter its electronic properties and reactivity compared to its analogs.
特性
CAS番号 |
192808-97-2 |
|---|---|
分子式 |
C22H16 |
分子量 |
280.4 g/mol |
IUPAC名 |
2-(2-azulen-2-ylethenyl)azulene |
InChI |
InChI=1S/C22H16/c1-3-7-19-13-17(14-20(19)8-4-1)11-12-18-15-21-9-5-2-6-10-22(21)16-18/h1-16H |
InChIキー |
BSJNSOUVLZAKAA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=C2C=C1)C=CC3=CC4=CC=CC=CC4=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


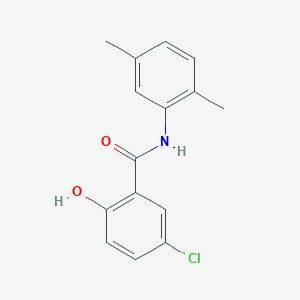
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3R,5R,6S)-](/img/structure/B12573493.png)

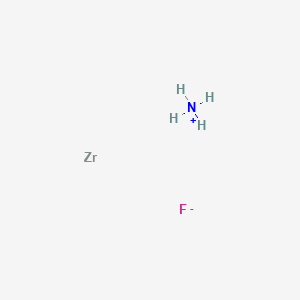
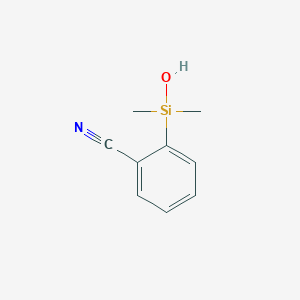
![(2R)-3-methyl-2-[[4-(4-phenylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12573506.png)
![4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12573512.png)
![N~1~-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine](/img/structure/B12573518.png)
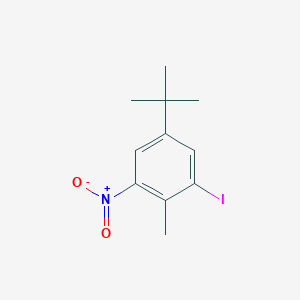
![2-Pyridinamine, 3-[(4-chloro-3-fluorophenyl)methoxy]-](/img/structure/B12573529.png)
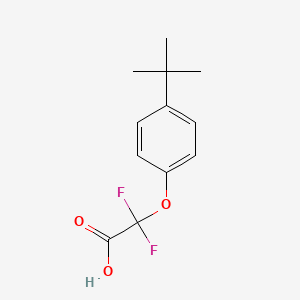

![2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid](/img/structure/B12573547.png)
